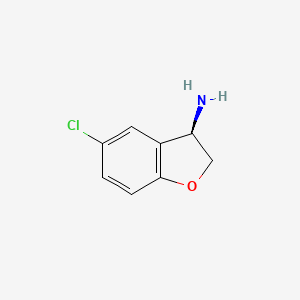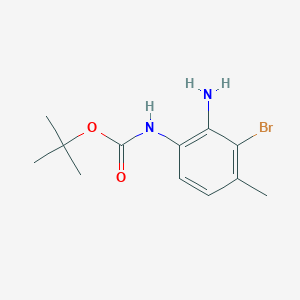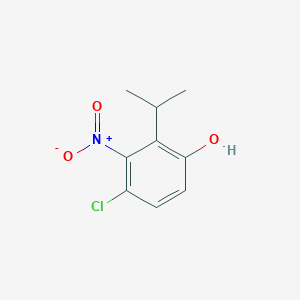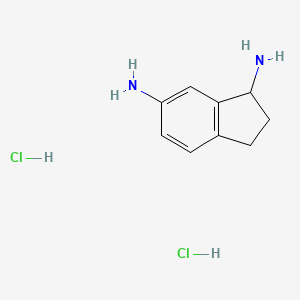
(2-Oxetan-3-yl-ethyl)-carbamicacidtert-butylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxetan-3-yl-ethyl)-carbamicacidtert-butylester is an organic compound that features an oxetane ring substituted with a tert-butoxycarbonylaminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxetan-3-yl-ethyl)-carbamicacidtert-butylester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of an amino alcohol with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The oxetane ring can be introduced through cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxetan-3-yl-ethyl)-carbamicacidtert-butylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove protective groups or reduce specific functional groups.
Substitution: The oxetane ring can undergo substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while reduction can lead to deprotected amines .
Aplicaciones Científicas De Investigación
(2-Oxetan-3-yl-ethyl)-carbamicacidtert-butylester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Oxetan-3-yl-ethyl)-carbamicacidtert-butylester involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protective group for amines, allowing selective reactions to occur without interference from the amino group. The oxetane ring’s strained structure makes it reactive, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(tert-Butoxycarbonylamino)butanoic acid ethyl ester: This compound shares the tert-butoxycarbonylamino group but differs in the presence of a butanoic acid ester instead of an oxetane ring.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the tert-butoxycarbonyl group but are used primarily in peptide synthesis.
Uniqueness
(2-Oxetan-3-yl-ethyl)-carbamicacidtert-butylester is unique due to the presence of both the oxetane ring and the tert-butoxycarbonylaminoethyl group.
Propiedades
IUPAC Name |
tert-butyl N-[2-(oxetan-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-5-4-8-6-13-7-8/h8H,4-7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVLDDMFJYUBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1COC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8186602.png)


![tert-Butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate](/img/structure/B8186625.png)

